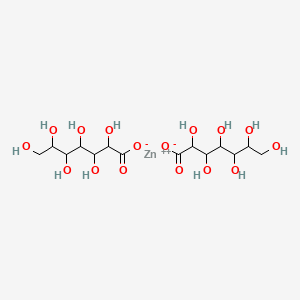
zinc;2,3,4,5,6,7-hexahydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is a complex compound that features zinc as its central element, coordinated with a heptanoate ligand that has multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of zinc salts, such as zinc chloride or zinc sulfate, with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the heptanoate ligand can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The zinc center can participate in substitution reactions, where ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of zinc-ligand complexes.
Aplicaciones Científicas De Investigación
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.
Biology: The compound is studied for its potential role in enzyme activity and as a zinc supplement in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in wound healing.
Industry: It is used in the formulation of coatings and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of zinc;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with biological molecules and enzymes. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. The hydroxyl groups in the heptanoate ligand may also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Another zinc complex with acetate ligands.
Zinc gluconate: A zinc complex with gluconate ligands.
Zinc citrate: A zinc complex with citrate ligands.
Uniqueness
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical reactions and interactions
Propiedades
Número CAS |
68475-48-9 |
|---|---|
Fórmula molecular |
C14H26O16Zn |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
zinc;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
Clave InChI |
OSNZINYBJQTKQS-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


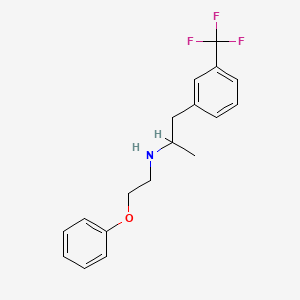


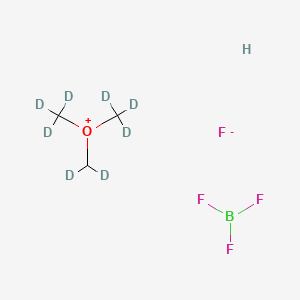
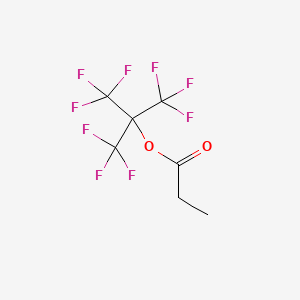
![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
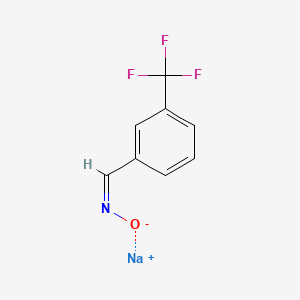
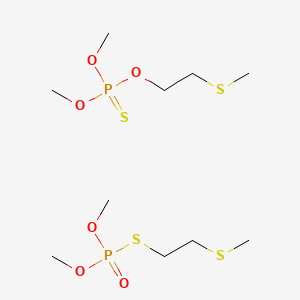
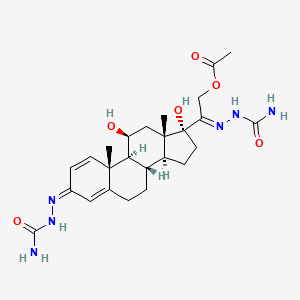
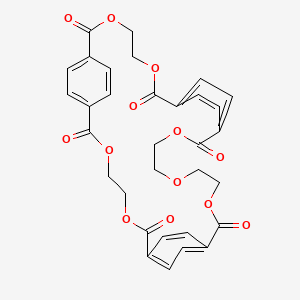
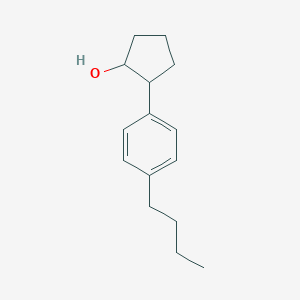
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

